

Interpreting the Mass Spectrum of Methyl 2-methoxy-5-nitronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

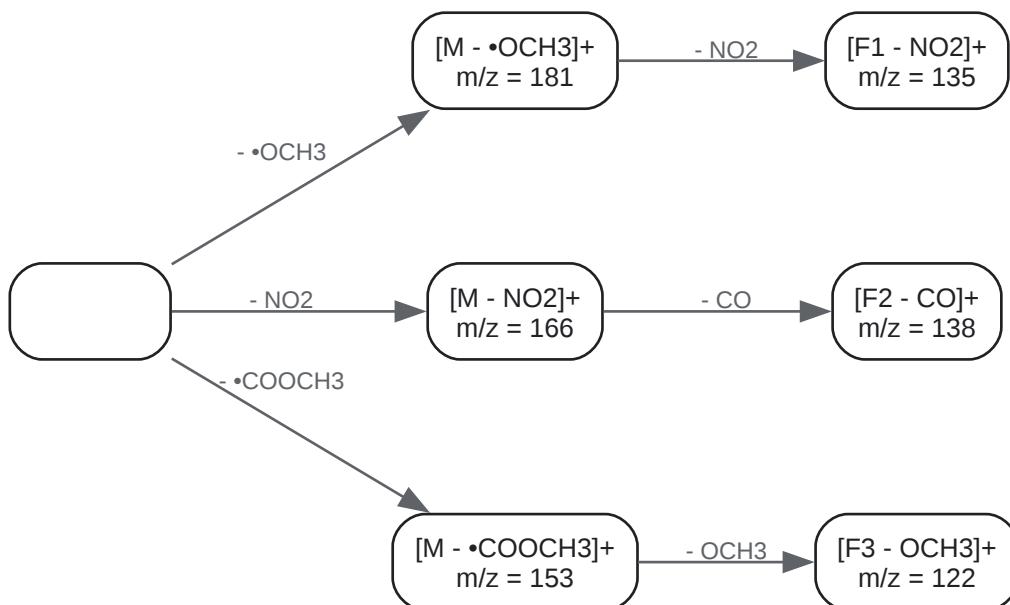
Compound of Interest

Compound Name: **Methyl 2-methoxy-5-nitronicotinate**

Cat. No.: **B181460**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This guide provides a detailed interpretation of the mass spectrum of **Methyl 2-methoxy-5-nitronicotinate**, a compound of interest in pharmaceutical research. By comparing its predicted fragmentation pattern with that of related molecules, this document serves as a practical tool for the identification and structural elucidation of this and similar chemical entities.

Predicted Mass Spectrum Analysis of Methyl 2-methoxy-5-nitronicotinate

The mass spectrum of **Methyl 2-methoxy-5-nitronicotinate** is anticipated to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak (M^+) is expected at a mass-to-charge ratio (m/z) of 212, corresponding to its molecular weight ($C_8H_8N_2O_5$, 212.16 g/mol)^[1]. Key fragmentation pathways are predicted based on the established behavior of aromatic nitro compounds and methyl esters.

The primary fragmentation events are expected to involve the loss of the nitro group (NO_2 , 46 Da) and the methoxycarbonyl group ($-COOCH_3$, 59 Da), as well as the methoxy group ($-OCH_3$, 31 Da). The loss of the nitro group is a characteristic fragmentation for aromatic nitro compounds. The cleavage of the ester group can occur through the loss of the methoxy radical ($\cdot OCH_3$) or the entire methoxycarbonyl radical ($\cdot COOCH_3$).

A proposed fragmentation pathway is illustrated below:

[Click to download full resolution via product page](#)

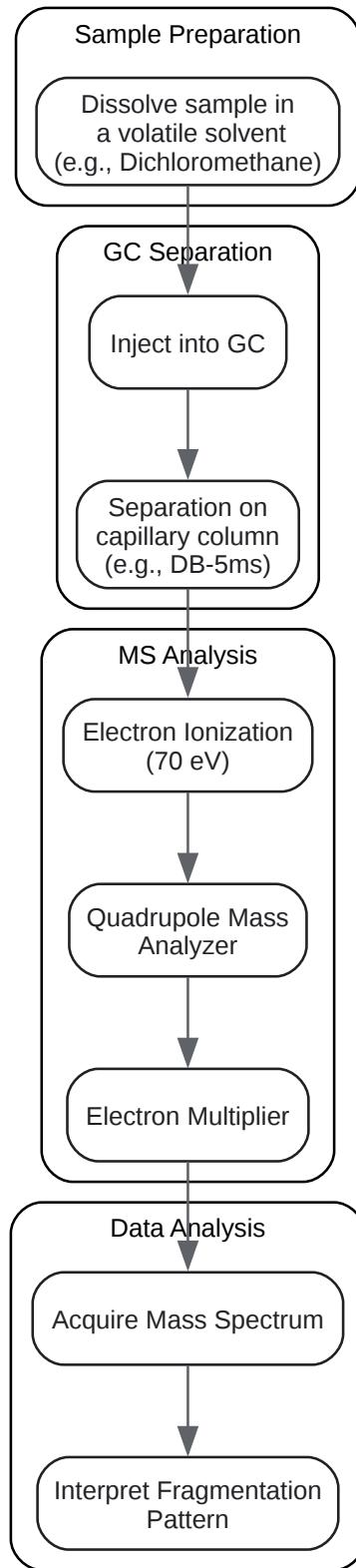
Caption: Predicted electron ionization fragmentation pathway of **Methyl 2-methoxy-5-nitronicotinate**.

Comparative Analysis with Alternative Compounds

To aid in the interpretation, the predicted mass spectrum of **Methyl 2-methoxy-5-nitronicotinate** is compared with the known mass spectral data of Methyl nicotinate and Methyl 2-chloronicotinate.

m/z	Proposed Fragment	Methyl 2-methoxy-5-nitronicotinate	Methyl nicotinate[2][3]	Methyl 2-chloronicotinate [4][5]
212	[M]+•	✓		
181	[M - •OCH3]+	✓		
171/173	[M]+•	✓		
166	[M - NO2]+	✓		
153	[M - •COOCH3]+	✓		
140/142	[M - •OCH3]+	✓		
137	[M]+•	✓		
106	[M - •OCH3]+	✓		
78	[Pyridine]+•	✓	✓	✓

Table 1. Comparison of key fragments in the mass spectra of **Methyl 2-methoxy-5-nitronicotinate** and related compounds.


The mass spectrum of Methyl nicotinate is characterized by its molecular ion at m/z 137 and a prominent fragment at m/z 106, corresponding to the loss of the methoxy group[2][3]. Methyl 2-chloronicotinate shows a characteristic isotopic pattern for the molecular ion at m/z 171 and 173 due to the presence of the chlorine atom, with a key fragment at m/z 140/142 resulting from the loss of the methoxy group[4][5]. The absence of the nitro group in these alternatives leads to significantly different fragmentation patterns, making these comparisons valuable for confirming the presence of the nitro functionality in the target compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

A standard method for obtaining the mass spectrum of a volatile compound like **Methyl 2-methoxy-5-nitronicotinate** is through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: A typical workflow for GC-MS analysis.

Instrumentation and Parameters:

- Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.

This guide provides a foundational understanding for the interpretation of the mass spectrum of **Methyl 2-methoxy-5-nitronicotinate**. Experimental verification is crucial for confirming these predicted fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-Methoxy-5-nitronic acid | 122433-50-5 [amp.chemicalbook.com]
- 2. Methyl nicotinate [webbook.nist.gov]

- 3. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 2-CHLORONICOTINATE | 40134-18-7 [chemicalbook.com]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of Methyl 2-methoxy-5-nitronicotinate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181460#interpreting-the-mass-spectrum-of-methyl-2-methoxy-5-nitronicotinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com